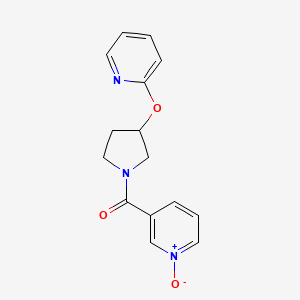

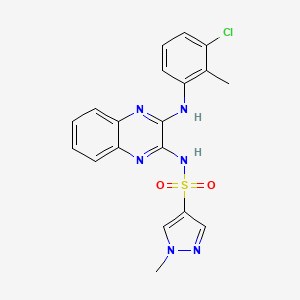

![molecular formula C10H17NO B2774801 Bicyclo[3.3.1]nonane-1-carboxamide CAS No. 19388-69-3](/img/structure/B2774801.png)

Bicyclo[3.3.1]nonane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

BINAL is synthesized through a multistep process. The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis

The molecular structure of Bicyclo[3.3.1]nonane-1-carboxamide is unique and complex. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Chemical Reactions Analysis

The chemical reactions of Bicyclo[3.3.1]nonane-1-carboxamide are complex and involve multiple steps. The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of Bicyclo[3.3.1]nonane-1-carboxamide are unique due to its structure. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Applications De Recherche Scientifique

Conformational Studies

- Conformational Analysis : The conformation of Bicyclo[3.3.1]nonane-1-carboxamide and related compounds has been studied using NMR spectroscopy. These compounds predominantly exist as chair-boat conformations with distinct ring structures (Peters, Toorn, & Bekkum, 1975).

Synthesis and Applications in Medicinal Chemistry

- Synthesis for Biological Activity : Derivatives of Bicyclo[3.3.1]nonane-1-carboxamide, such as the 2-methoxyestradiol mimetics, have shown cytotoxicity to human lung carcinoma cell lines. These compounds were synthesized using BF3-assisted oxirane opening, demonstrating the compound's potential in cancer research (Nurieva et al., 2017).

- Chemical Transformations for Complex Molecules : Bicyclo[3.3.1]nonane-1-carboxamide derivatives have been used in the synthesis of high molecular complexity compounds, which are then tested for biological activity (Baleeva et al., 2020).

Role in Natural Product Synthesis

- Meroterpene Synthesis : The bicyclo[3.3.1]nonane structure, found in Bicyclo[3.3.1]nonane-1-carboxamide, is a key motif in natural products relevant to various diseases. A synthetic strategy for meroterpenes, which are biologically active molecules containing this structure, has been developed (Shen et al., 2020).

Applications in Neurochemistry

- Neurochemistry Research : Compounds with a 3,7-diazabicyclo[3.3.1]nonane scaffold, related to Bicyclo[3.3.1]nonane-1-carboxamide, interact with nicotinic acetylcholine receptors (nAChRs). These compounds have been shown to have affinity and subtype selectivity for certain nAChR subtypes, making them relevant in neurochemistry research (Eibl et al., 2013).

Conformational and Electronic Properties

- Theoretical Analysis : The conformational and electronic properties of Bicyclo[3.3.1]nonane-1-carboxamide derivatives have been investigated using quantum theory and topological analysis, contributing to a better understanding of their stability and interactions (Bushmarinov et al., 2011).

Mécanisme D'action

The mechanism of action of Bicyclo[3.3.1]nonane-1-carboxamide is not fully understood.

Propriétés

IUPAC Name |

bicyclo[3.3.1]nonane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-9(12)10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUUCPQLPWUUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC(C1)(C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.3.1]nonane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

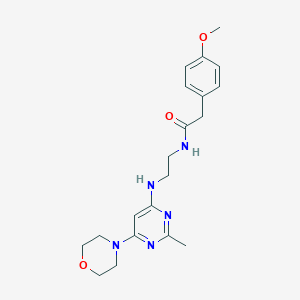

![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)

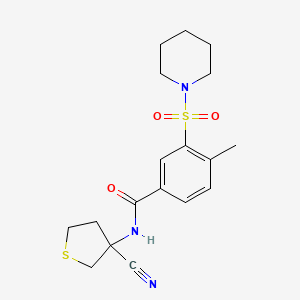

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2774731.png)

![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)

![N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774739.png)

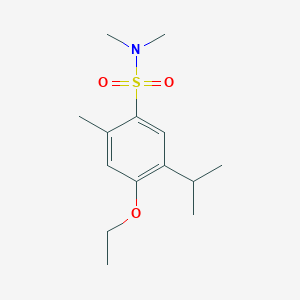

![(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2774740.png)